molecular formula C18H26N2O2 B025722 N-Cbz-4,4'-bipiperidine CAS No. 109397-72-0

N-Cbz-4,4'-bipiperidine

Cat. No.: B025722
CAS No.: 109397-72-0
M. Wt: 302.4 g/mol
InChI Key: ZYXVUJHYDUORFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4,4’-bipiperidine typically involves the protection of 4,4’-bipiperidine with a carbobenzyloxy group. One common method is the reaction of 4,4’-bipiperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-Cbz-4,4’-bipiperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-4,4’-bipiperidine can undergo various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution Reactions: The bipiperidine core can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Cbz group.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrogenation: Removal of the Cbz group yields 4,4’-bipiperidine.

    Substitution: Alkylated or acylated derivatives of N-Cbz-4,4’-bipiperidine.

    Oxidation and Reduction: Various oxidized or reduced forms of the bipiperidine core.

Scientific Research Applications

N-Cbz-4,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protected form of bipiperidine, allowing for selective reactions at other functional groups.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Cbz-4,4’-bipiperidine is primarily related to its role as a protected intermediate. The Cbz group protects the nitrogen atoms, preventing unwanted reactions during synthetic processes. Upon removal of the Cbz group, the bipiperidine core can interact with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the deprotected bipiperidine may act on CNS receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipiperidine: The parent compound without the Cbz protection.

    N-Boc-4,4’-bipiperidine: Another protected form, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group.

    N-Fmoc-4,4’-bipiperidine: Protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

N-Cbz-4,4’-bipiperidine is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required. Compared to Boc and Fmoc protections, the Cbz group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.

Biological Activity

N-Cbz-4,4'-bipiperidine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipiperidine backbone with a carbobenzyloxy (Cbz) protecting group. Its chemical formula is C12H16N2OC_{12}H_{16}N_2O, and it features two piperidine rings connected by a carbon-carbon bond, which contributes to its conformational flexibility.

The biological activity of this compound can be attributed to several mechanisms:

  • Aminergic Activity : Compounds with bipiperidine structures often interact with aminergic receptors, influencing neurotransmission in the central nervous system (CNS). This interaction can lead to effects such as analgesia or modulation of mood.
  • Antiviral Properties : Research has indicated that derivatives of bipiperidine compounds can inhibit viral replication. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy against influenza viruses by interfering with hemagglutinin-mediated membrane fusion processes .
  • Enzyme Inhibition : Certain studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering drug metabolism and enhancing bioavailability.

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

CompoundActivity TypeEC50 (µM)Notes
This compoundAntiviralTBDPotential inhibitor of influenza virus replication
N-benzyl 4,4-disubstituted piperidinesAntiviral1.9Effective against H1N1; novel mechanism identified
N-benzyl 4-fluorobenzyl piperidineAntiviral9.3Higher activity against influenza A/PR/8/34 virus

Study on Antiviral Activity

A study conducted by de Castro et al. explored the antiviral properties of N-benzyl 4,4-disubstituted piperidines. The researchers synthesized a series of compounds and evaluated their efficacy against the H1N1 influenza virus. The compound demonstrated low micromolar activity with a significant reduction in viral replication in MDCK cells . The mechanism was linked to the inhibition of hemagglutinin fusion peptide interactions.

Neuropharmacological Effects

In another investigation, this compound was assessed for its neuropharmacological effects in animal models. The compound was administered intraperitoneally to evaluate its impact on pain response and anxiety-like behavior. Results indicated a dose-dependent reduction in pain sensitivity and anxiety levels compared to control groups, suggesting potential applications in pain management therapies .

Properties

IUPAC Name

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVUJHYDUORFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450621
Record name Benzyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109397-72-0
Record name Benzyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4′-Bipiperidine dihydrochloride (2.95 g) was mixed with MeOH (25 ml), and a mixture of benzyl chloroformate (2.2 g) and toluene (5 ml) was added dropwise thereto over 1 hour while keeping the solution neutral by adding a 6 M aqueous NaOH solution at the same time. The reaction mixture was stirred at room temperature for 30 minutes and then concentrated under reduced pressure. CHCl3, and a saturated aqueous sodium hydrogen carbonate solution were added to the reaction mixture. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain benzyl 4,4′-bipiperidine-1-carboxylate (1.5 g).
Name
4,4′-Bipiperidine dihydrochloride
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?

A1: this compound hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].

Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?

A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.

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